molecular formula C20H29F3N2O2 B12382923 Twik-1/trek-1-IN-2

Twik-1/trek-1-IN-2

Cat. No.: B12382923
M. Wt: 386.5 g/mol
InChI Key: FLNQXCGNEOXSSQ-SFHVURJKSA-N
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Description

Twik-1/trek-1-IN-2, also known as Compound 2g, is an inhibitor of both TWIK-1 and TREK-1 potassium channels. These channels are part of the two-pore domain potassium channel family, which play a crucial role in setting the cell membrane potential and modulating cell excitability. This compound targets the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer with IC50 values of 10.13 micromolar and 15.5 micromolar, respectively . This compound has shown potential antidepressant properties .

Chemical Reactions Analysis

Twik-1/trek-1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Twik-1/trek-1-IN-2 has several scientific research applications:

Mechanism of Action

Twik-1/trek-1-IN-2 exerts its effects by inhibiting the activity of TWIK-1 and TREK-1 potassium channels. These channels are involved in maintaining the resting membrane potential and regulating cell excitability. By inhibiting these channels, this compound can modulate neuronal activity and potentially exert antidepressant effects . The molecular targets include the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer, and the pathways involved include the regulation of potassium ion flow across the cell membrane .

Comparison with Similar Compounds

Twik-1/trek-1-IN-2 is unique in its ability to inhibit both TWIK-1 and TREK-1 potassium channels. Similar compounds include:

This compound stands out due to its dual inhibition of both TWIK-1 and TREK-1 channels, making it a valuable tool for studying the combined effects of these channels in various physiological and pathological processes.

Properties

Molecular Formula

C20H29F3N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-1-(4-piperidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C20H29F3N2O2/c21-20(22,23)16-4-6-19(7-5-16)27-15-18(26)14-24-12-8-17(9-13-24)25-10-2-1-3-11-25/h4-7,17-18,26H,1-3,8-15H2/t18-/m0/s1

InChI Key

FLNQXCGNEOXSSQ-SFHVURJKSA-N

Isomeric SMILES

C1CCN(CC1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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